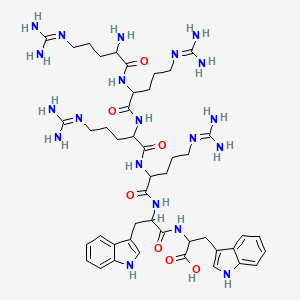
H-Arg-Arg-Arg-Arg-Trp-Trp-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Arg-Arg-Arg-Arg-Trp-Trp-OH is a synthetic peptide composed of four arginine (Arg) residues followed by two tryptophan (Trp) residues. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and molecular biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Arg-Arg-Arg-Trp-Trp-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
H-Arg-Arg-Arg-Arg-Trp-Trp-OH: can undergo various chemical reactions, including:
Oxidation: The tryptophan residues can be oxidized under certain conditions.
Reduction: Disulfide bonds, if present, can be reduced.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan residues can lead to the formation of kynurenine or other oxidized derivatives.
Aplicaciones Científicas De Investigación
H-Arg-Arg-Arg-Arg-Trp-Trp-OH: has several scientific research applications:
Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.
Molecular Biology: Investigating cellular uptake mechanisms and intracellular signaling pathways.
Medicine: Exploring potential therapeutic uses, such as antimicrobial or anticancer activities.
Industry: Developing peptide-based materials and biosensors.
Mecanismo De Acción
The mechanism of action of H-Arg-Arg-Arg-Arg-Trp-Trp-OH depends on its specific application. Generally, the arginine residues can interact with negatively charged molecules or cell membranes, facilitating cellular uptake or binding to target proteins. The tryptophan residues can participate in hydrophobic interactions and contribute to the peptide’s overall stability and activity.
Comparación Con Compuestos Similares
H-Arg-Arg-Arg-Arg-Trp-Trp-OH: can be compared to other arginine-rich peptides, such as:
H-Arg-Arg-Arg-Arg-OH: Lacks the tryptophan residues, which may affect its stability and activity.
H-Arg-Arg-Arg-Arg-Trp-OH: Contains only one tryptophan residue, potentially altering its hydrophobic interactions.
H-Arg-Arg-Arg-Arg-Trp-Trp-Trp-OH: Contains an additional tryptophan residue, which may enhance its hydrophobic interactions and stability.
The uniqueness of This compound lies in its specific combination of arginine and tryptophan residues, which can confer distinct biological activities and properties compared to other similar peptides.
Propiedades
Fórmula molecular |
C46H70N20O7 |
|---|---|
Peso molecular |
1015.2 g/mol |
Nombre IUPAC |
2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C46H70N20O7/c47-29(11-5-17-56-43(48)49)37(67)62-32(14-6-18-57-44(50)51)38(68)63-33(15-7-19-58-45(52)53)39(69)64-34(16-8-20-59-46(54)55)40(70)65-35(21-25-23-60-30-12-3-1-9-27(25)30)41(71)66-36(42(72)73)22-26-24-61-31-13-4-2-10-28(26)31/h1-4,9-10,12-13,23-24,29,32-36,60-61H,5-8,11,14-22,47H2,(H,62,67)(H,63,68)(H,64,69)(H,65,70)(H,66,71)(H,72,73)(H4,48,49,56)(H4,50,51,57)(H4,52,53,58)(H4,54,55,59) |
Clave InChI |
HUIFTNOBFKDELX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dipotassium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B13393794.png)
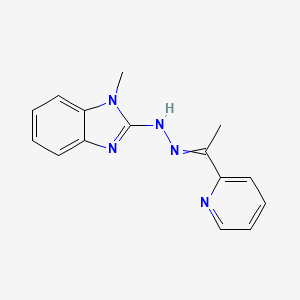
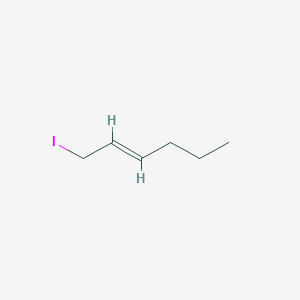
![copper;5,8,14,17,23,26,32,35-octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B13393820.png)
![2-Methyl-4-[3-(4-nitrophenyl)ureido]benzenesulfonyl chloride](/img/structure/B13393825.png)
![methyl 2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B13393835.png)
![[(1S,3S)-3-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S,4S)-tetrahydro-4-(1-methyl](/img/structure/B13393843.png)
![N-[(2S,3R,4R,5S,6R)-2-(Benzyloxy)-5-hydroxy-6-(hydroxymethyl)-4-methoxyoxan-3-YL]acetamide](/img/structure/B13393850.png)
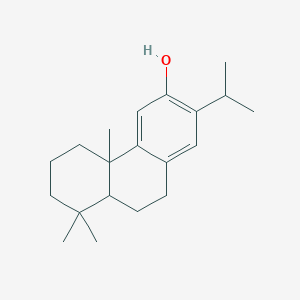
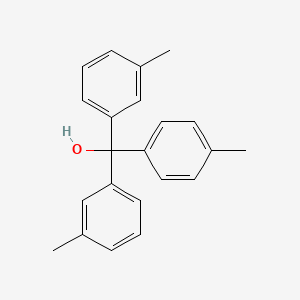
![17-(2-Hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13393865.png)

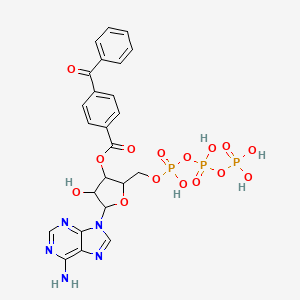
![sodium;6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13393884.png)
